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molecular formula C12H17IN2O2 B8351068 1-(3-Tert-butyl-5-iodo-4-methoxyphenyl)urea

1-(3-Tert-butyl-5-iodo-4-methoxyphenyl)urea

Cat. No. B8351068
M. Wt: 348.18 g/mol
InChI Key: UQTXQEPPJIUIBA-UHFFFAOYSA-N
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Patent
US08748443B2

Procedure details

To a solution of 3-tert-butyl-5-iodo-4-methoxyaniline (915 mg, 3.0 mmol) in dioxane (20 mL) at 0° C. was added chloroacetyl isocyanate (0.256 mL, 3.00 mmol) dropwise to give a solution that was stirred at room temperature for 3 hours. 1,8-Diazabicyclo[5.4.0]undec-7-ene (0.904 mL, 6.00 mmol) was added and the solution was stirred for 18 hours and partitioned between ethyl acetate and 1 M HCl. The ethyl acetate was washed with H2O, brine and dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified on an Isco 40 g silica cartridge eluting with methanol/dichloromethane (0% to 5%) to give the title compound.
Quantity
915 mg
Type
reactant
Reaction Step One
Quantity
0.256 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.904 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:9]=[C:10]([I:14])[C:11]=1[O:12][CH3:13])[NH2:8])([CH3:4])([CH3:3])[CH3:2].ClC[C:17]([N:19]=C=O)=[O:18].N12CCCN=C1CCCCC2>O1CCOCC1>[C:1]([C:5]1[CH:6]=[C:7]([NH:8][C:17]([NH2:19])=[O:18])[CH:9]=[C:10]([I:14])[C:11]=1[O:12][CH3:13])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
915 mg
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(N)C=C(C1OC)I
Name
Quantity
0.256 mL
Type
reactant
Smiles
ClCC(=O)N=C=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.904 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solution that
STIRRING
Type
STIRRING
Details
the solution was stirred for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and 1 M HCl
WASH
Type
WASH
Details
The ethyl acetate was washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified on an Isco 40 g silica cartridge
WASH
Type
WASH
Details
eluting with methanol/dichloromethane (0% to 5%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1OC)I)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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